茚三酮

概述

描述

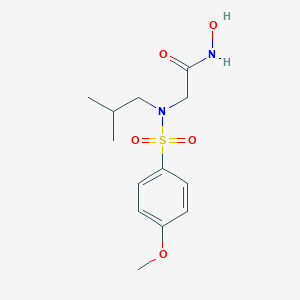

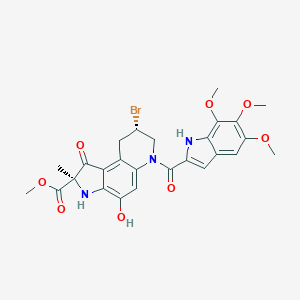

Ninhydrin, also known as 2,2-dihydroxyindane-1,3-dione, is an organic compound with the formula C₉H₆O₄. It is a white solid that is soluble in ethanol and acetone. Ninhydrin is widely used in analytical chemistry for the detection of ammonia and amines. This reaction is particularly useful in forensic science for detecting fingerprints, as the terminal amines of lysine residues in peptides and proteins react with ninhydrin .

科学研究应用

Ninhydrin has a wide range of applications in scientific research, including:

Chemistry:

Amino Acid Analysis: Ninhydrin is used to detect and quantify amino acids in various samples.

Organic Synthesis: Ninhydrin serves as a building block in the synthesis of complex organic molecules through multicomponent reactions.

Biology:

Medicine:

Diagnostic Tests: Ninhydrin is used in diagnostic tests to detect the presence of amino acids and amines in biological samples.

Industry:

作用机制

Target of Action

Ninhydrin’s primary targets are ammonia, primary and secondary amines, and α-amino acids . These compounds are prevalent in biological systems, particularly in proteins and peptides.

Mode of Action

Ninhydrin interacts with its targets through a series of chemical reactions. When exposed to ninhydrin, an amino acid undergoes oxidative deamination , resulting in the liberation of CO2, NH3, and an aldehyde along with hydrindantin, which is a reduced form of ninhydrin . The ammonia then reacts with another ninhydrin molecule to form diketohydrin, also known as Ruhemann’s complex .

Biochemical Pathways

The biochemical pathway affected by ninhydrin primarily involves the conversion of ammonia and amines into a highly colored compound known as Ruhemann’s purple . This reaction is a key step in the detection of these compounds in various biochemical and forensic applications.

Result of Action

The result of ninhydrin’s action is the formation of a deep blue or purple compound known as Ruhemann’s purple . This color change is used as a positive test for the presence of ammonia, primary/secondary amines, and amino acids .

Action Environment

The action of ninhydrin is influenced by the presence of its target compounds and the conditions under which the reaction takes place. For instance, the reaction proceeds smoothly in non-toxic polyethylene glycol-water . .

生化分析

. .

Biochemical Properties

Ninhydrin is used in the ninhydrin test, a chemical test used to check whether a given analyte contains amines or α-amino acids . The amino group of the analyte forms a compound similar to diketohydrin, which has a deep blue color, often referred to as Ruhemann’s purple .

Cellular Effects

, , and an aldehyde along with hydrindantin .Molecular Mechanism

The molecular mechanism of Ninhydrin involves a reaction with the amino group belonging to a free amino acid. Ninhydrin behaves as an oxidizing agent in this reaction . The ammonia goes on to react with another ninhydrin molecule to form diketohydrin .

Temporal Effects in Laboratory Settings

The effects of Ninhydrin over time in laboratory settings are primarily observed through the ninhydrin test. The development of a deep blue/violet color indicates the presence of amino acids .

Metabolic Pathways

Ninhydrin is involved in the metabolic pathway of amino acid detection. It reacts with the amino group of a free amino acid, causing oxidative deamination .

Transport and Distribution

Given its small size and solubility in ethanol and acetone , it is likely to diffuse freely in aqueous environments.

准备方法

Synthetic Routes and Reaction Conditions: Ninhydrin can be synthesized through the oxidation of indane-1,2,3-trione. The process involves the reaction of indane-1,2,3-trione with an oxidizing agent such as sodium periodate or potassium permanganate. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the formation of ninhydrin .

Industrial Production Methods: In industrial settings, ninhydrin is produced by the oxidation of indane-1,2,3-trione using a continuous flow reactor. This method allows for the efficient production of ninhydrin with high purity. The reaction conditions, including temperature, pressure, and concentration of reactants, are carefully controlled to optimize yield and minimize by-products .

化学反应分析

Types of Reactions: Ninhydrin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The most notable reaction is its interaction with amino acids, where it acts as an oxidizing agent .

Common Reagents and Conditions:

Oxidation: Ninhydrin reacts with amino acids in the presence of heat, leading to the formation of Ruhemann’s purple.

Reduction: Ninhydrin can be reduced to hydrindantin, which is a key intermediate in the formation of Ruhemann’s purple.

Substitution: Ninhydrin can react with various nucleophiles, including primary amines and α-amino acids, to form colored condensation products.

Major Products Formed:

相似化合物的比较

Ninhydrin is unique due to its ability to form highly colored products upon reaction with amino acids and amines. Similar compounds include:

Fluorescamine: Reacts with primary amines to form fluorescent products, but requires UV light for detection.

Dansyl Chloride: Forms fluorescent derivatives with amines, but the reaction conditions are more stringent compared to ninhydrin.

O-Phthalaldehyde: Reacts with primary amines to form fluorescent products, but is less commonly used due to its instability in aqueous solutions.

Ninhydrin stands out due to its simplicity, ease of use, and the distinct color change it produces, making it a preferred reagent in many analytical applications .

属性

IUPAC Name |

2,2-dihydroxyindene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c10-7-5-3-1-2-4-6(5)8(11)9(7,12)13/h1-4,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEMOMIGRRWSMCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(C2=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 | |

| Record name | NINHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20739 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NINHYDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0766 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025716 | |

| Record name | Ninhydrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ninhydrin appears as white to light yellow crystals or powder. Becomes anhydrous with reddening at 257-266 °F. (NTP, 1992), White to light yellow crystals or powder; [CAMEO], ODOURLESS COLOURLESS-TO-CREAM-COLOURED CRYSTALLINE SOLID. | |

| Record name | NINHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20739 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ninhydrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1218 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NINHYDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0766 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

1 to 5 mg/mL at 68 °F (NTP, 1992), Solubility in water: soluble | |

| Record name | NINHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20739 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NINHYDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0766 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000024 [mmHg] | |

| Record name | Ninhydrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1218 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

485-47-2 | |

| Record name | NINHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20739 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ninhydrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ninhydrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ninhydrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NINHYDRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HCL6S9K23A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NINHYDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0766 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

466 to 469 °F (Decomposes) (NTP, 1992) | |

| Record name | NINHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20739 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Ninhydrin primarily reacts with primary amines, including those found in amino acids, peptides, and proteins. [, , , , , ] This reaction results in the formation of a colored product known as Ruhemann's purple. [, ]

A: Ninhydrin undergoes a condensation reaction with the amino group of an amino acid, followed by decarboxylation and hydrolysis. This process ultimately forms Ruhemann's purple, a highly conjugated chromophore responsible for the characteristic purple color observed. [, ]

A: While ninhydrin primarily reacts with primary amines, research shows it can also react with other nitrogen-containing compounds, such as weak-acid dissociable cyanide complexes. [] This reaction also produces a colored product, albeit red instead of purple, enabling cyanide detection in various matrices. [, ]

ANone: The molecular formula of ninhydrin is C9H6O4. Its molecular weight is 178.14 g/mol.

A: While specific spectroscopic data aren't provided in the given papers, researchers commonly employ techniques like UV-Vis, IR, and NMR spectroscopy to characterize ninhydrin and its derivatives. [, ] UV-Vis spectroscopy is particularly useful for monitoring the formation of Ruhemann's purple. []

A: Yes, different substrates can impact the visualization of ninhydrin-processed stains. [] Thermal paper, for instance, presents unique challenges due to its heat-sensitive nature. Conventional porous substrate processing techniques involving heat can darken the paper, hindering visualization. []

A: Ninhydrin reactions are known to be influenced by temperature and humidity. [] For optimal results, specific temperature and humidity conditions are recommended during fingerprint development. []

A: Research suggests that cyanide can act as a catalyst in the reaction between ninhydrin and a metal amino acid complex like [Cu(II)-Trp]+. [] This catalytic activity forms the basis for sensitive cyanide detection methods. [, ]

A: Ninhydrin's high sensitivity and selectivity in reacting with amino acids make it an excellent reagent for detecting latent fingerprints. [, , ] It's considered a universal reagent for fingerprints on paper due to its effectiveness in visualizing even trace amounts of amino acids present in sweat residue. []

A: Yes, several alternatives exist, including 1,2-indanedione (IND), 5-methylthioninhydrin (5-MTN), DFO, and lawsone. [, , ] The choice of reagent depends on the specific substrate, desired sensitivity, and visualization method. [, , ]

A: Yes, QSAR models have been developed to explore the relationship between the structure of ninhydrin derivatives and their reactivity with glycine, a model amino acid. [] These models help predict the reactivity of new ninhydrin analogues for potential applications like fingerprint development. []

A: Computational studies utilizing frontier molecular orbital (FMO) analysis have revealed that the nucleophilic attack of glycine on ninhydrin is more favorable than electrophilic attack. [] This insight helps understand the reaction mechanism and guide the design of more reactive ninhydrin derivatives. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。